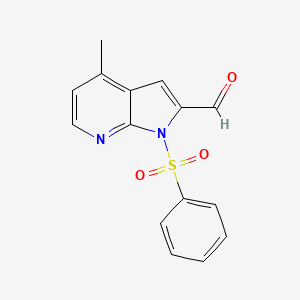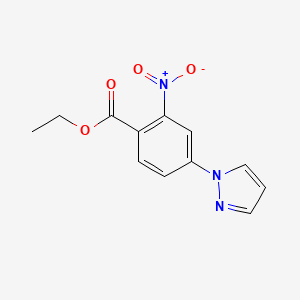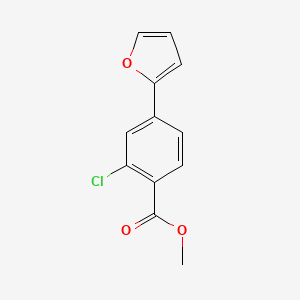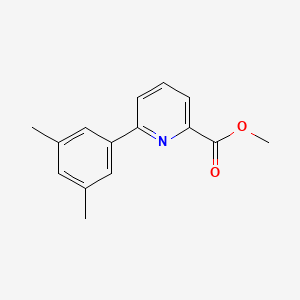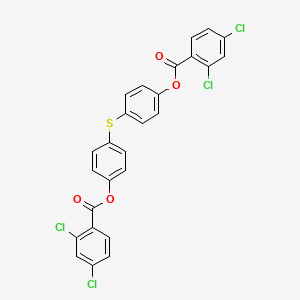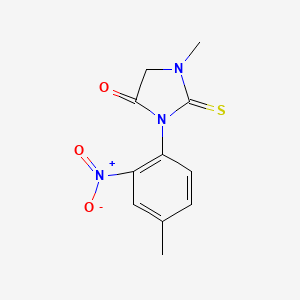
1-Methyl-3-(4-methyl-2-nitrophenyl)-2-thioxoimidazolidin-4-one
Übersicht
Beschreibung
“1-Methyl-3-(4-methyl-2-nitrophenyl)-2-thioxoimidazolidin-4-one” is a complex organic compound. It contains an imidazolidinone ring, which is a type of heterocyclic compound. The imidazolidinone ring is substituted with a methyl group and a 4-methyl-2-nitrophenyl group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of an imidazolidinone ring, which is a five-membered ring containing two nitrogen atoms, and a 4-methyl-2-nitrophenyl group. The nitro group is a strong electron-withdrawing group, which could have significant effects on the chemical properties of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. The presence of the nitro group in this compound could make it relatively polar, which would affect its solubility in different solvents. The imidazolidinone ring could also contribute to the compound’s stability and reactivity .Wissenschaftliche Forschungsanwendungen
Chemopreventive Potential
Compounds comprising heterocyclic structures similar to "1-Methyl-3-(4-methyl-2-nitrophenyl)-2-thioxoimidazolidin-4-one" have been investigated for their chemopreventive potential. For instance, a study explored the inhibitory effects of a bis heterocyclic compound on oral carcinogenesis in Syrian male hamsters. This compound showed effectiveness in suppressing the development of neoplasms initiated by carcinogens, suggesting potential chemopreventive applications in oral mucosa by modulating lipid peroxidation and detoxification systems (Thanusu, Kanagarajan, Nagini, & Gopalakrishnan, 2010).
Anticonvulsant Activities
Derivatives of thioxoimidazolidinones, similar to the chemical structure , have been studied for their effects on neurological conditions. For example, the influence of a Ca2+ channel agonist on the anticonvulsant activity of NMDA and non-NMDA receptor antagonists was examined, indicating potential therapeutic applications in epilepsy and seizure disorders (Czuczwar, Gasior, Turski, & Kleinrok, 1994).
Diuretic Activity
The diuretic activities of compounds with thioxoimidazolidinone structures have been evaluated. A study synthesized 1,3,4-thiadiazole derivatives and tested their diuretic activity, showing increased urinary excretion of water and electrolytes, which may suggest potential applications in conditions requiring diuresis (Ergena, Rajeshwar, & Solomon, 2022).
Antimalarial Activity
Research on thioxoimidazolidinones and related compounds also extends to antimalarial activity. A study on the synthesis, antimalarial activity, and quantitative structure-activity relationships of tebuquine and related compounds demonstrates the potential of these chemicals in developing new antimalarial therapies (Werbel et al., 1986).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-methyl-3-(4-methyl-2-nitrophenyl)-2-sulfanylideneimidazolidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O3S/c1-7-3-4-8(9(5-7)14(16)17)13-10(15)6-12(2)11(13)18/h3-5H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIFYBHPFJYNRKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=O)CN(C2=S)C)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-3-(4-methyl-2-nitrophenyl)-2-thioxoimidazolidin-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






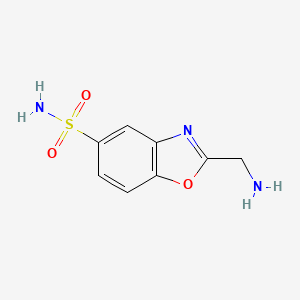
![5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-7-amine](/img/structure/B1470982.png)


